VX-222

HCV Replicon NS5B Polymerase Thumb Pocket II Inhibitor

HCV NS5B resistance profiling is compromised when standard Thumb II inhibitors like filibuvir lose potency against the prevalent M423T variant. VX-222 (Lomibuvir) directly addresses this gap with retained activity against M423T (EC50 = 79.8 nM). • Kd = 17 nM for Thumb II pocket-optimal ligand for cryo-EM and co-crystallography • Selective primer extension inhibition (IC50 = 31 nM) vs. de novo synthesis • Clinically validated oral bioavailability (>30% in rats/dogs)-ideal reference for in vivo HCV models Supplied with full analytical documentation (HPLC, MS). Bulk quantities available.

Molecular Formula C25H35NO4S
Molecular Weight 445.6 g/mol
CAS No. 1026785-55-6
Cat. No. B608626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX-222
CAS1026785-55-6
SynonymsVX-222;  VX222;  VX 222;  VCH-222;  VCH222;  VCH 222;  VX-22;  VX22;  VX 22;  Lomibuvir
Molecular FormulaC25H35NO4S
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O
InChIInChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)
InChIKeyWPMJNLCLKAKMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VX-222: NS5B Thumb Pocket II Inhibitor


VX-222 (Lomibuvir, VCH-222; CAS 1026785-55-6) is a selective, non-nucleoside, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) [1]. It specifically targets the Thumb Pocket II allosteric site of the enzyme with a dissociation constant (Kd) of 17 nM, demonstrating non-competitive inhibition [2]. Characterized as a thiophene-2-carboxylic acid derivative, VX-222 exhibits potent antiviral activity against HCV genotype 1, with significant efficacy observed in both in vitro replicon systems and Phase 2 clinical trials [3].

Target site NS5B Thumb II allosteric pocket
Inhibitor class Non-nucleoside NS5B polymerase inhibitor
Resistance context M423T variant response distinct from other Thumb II inhibitors

VX-222: Non-Substitutable NS5B Inhibitor


Non-nucleoside inhibitors (NNIs) of HCV NS5B polymerase are not interchangeable due to their binding to distinct allosteric pockets (e.g., Thumb I, Thumb II, Palm I, Palm II) [1]. Even within the same Thumb II pocket class, subtle differences in compound binding interactions lead to highly divergent resistance profiles and potencies against specific resistance-associated variants (RAVs) [2]. VX-222's unique pharmacophore and binding mode confer a specific resistance profile, with minimal impact from the M423T mutation, a key variant that severely compromises the activity of other Thumb II inhibitors like filibuvir [3]. This makes VX-222 a distinct and non-substitutable research tool for studying the functional dynamics and resistance mechanisms of the NS5B polymerase.

!
Allosteric site specificity

Thumb II, Thumb I, and Palm pocket inhibitors cannot be interchanged; binding site context differs fundamentally.

!
Resistance profile divergence

M423T variant reduces filibuvir-like activity, but VX-222 retains response; resistance context may not transfer.

!
Pharmacophore differentiation

Even within Thumb II class, subtle binding-mode differences lead to distinct RAV susceptibility profiles.

VX-222: Quantitative Comparator Evidence


Genotype 1b Replicon Potency

In a direct head-to-head study, VX-222 demonstrated a 14-fold higher potency in inhibiting the 1b/Con1 HCV subgenomic replicon compared to filibuvir, another well-characterized Thumb II site inhibitor [1]. This difference is critical for studies requiring a more potent tool compound to achieve maximal polymerase inhibition at lower concentrations.

Genotype 1b Replicon Potency
Head-to-head
EC50: 5 nM vs 70 nM (filibuvir)
Reported replicon inhibition context
1b/Con1 subgenomic replicon, Huh-7 cells
HCV Replicon NS5B Polymerase Thumb Pocket II Inhibitor

Thumb Pocket II Binding Affinity

VX-222 binds to the Thumb II allosteric pocket of the HCV NS5B polymerase with a higher affinity than filibuvir, as quantified by a lower dissociation constant (Kd) [1]. A lower Kd indicates a more stable and stronger interaction with the target, which can be a key parameter for selecting a chemical probe for biophysical or structural studies.

Thumb II Binding Affinity
Head-to-head
Kd: 17 nM vs 29 nM (filibuvir)
Reported binding affinity comparison
Purified NS5B polymerase in vitro
Protein Binding NS5B Polymerase Allosteric Inhibition

M423T Mutant Resistance Profile

A key functional difference between VX-222 and the comparator filibuvir is their response to the M423T mutation in the NS5B polymerase. While filibuvir's binding affinity (Kd) is reduced by 250-fold in the presence of this mutation, VX-222's inhibitory activity is only modestly affected [1]. This differential resistance profile is crucial for mechanistic studies of polymerase inhibition and for selecting the appropriate tool compound for use in viral resistance models.

M423T Mutant Resistance
Head-to-head
Filibuvir Kd shift 250-fold; VX-222 modestly affected
Divergent M423T resistance profile context
Engineered mutant replicon/enzyme assay
Drug Resistance Viral Polymerase Mutagenesis

Interferon-Free Regimen Clinical Efficacy

VX-222 has demonstrated proof-of-concept in Phase 2 clinical trials, achieving clinically meaningful Sustained Virologic Response (SVR24) rates in interferon-free regimens for genotype 1 HCV. While not a direct comparator to another Thumb II inhibitor, these data establish a specific, quantified efficacy baseline for VX-222 that is not uniformly shared by other unapproved investigational NNIs. In the ZENITH study, an all-oral 12-week regimen of VX-222, telaprevir, and ribavirin achieved an SVR24 rate of 67% (VX-222 400 mg BID) in treatment-naive patients [1].

Interferon-Free SVR24
Class-level
SVR24 67% (VX-222+telaprevir+RBV)
Reported clinical endpoint context
Phase 2a ZENITH, treatment-naive GT1, n=152
Clinical Trial Sustained Virologic Response Combination Therapy

Preclinical Oral Bioavailability

VX-222 exhibits favorable pharmacokinetic properties in rodents and dogs, with oral bioavailability exceeding 30% . This level of oral exposure is a prerequisite for in vivo efficacy studies and compares favorably to the variable and often poor oral bioavailability reported for many other early-stage NS5B NNI research compounds. This characteristic makes VX-222 a suitable candidate for in vivo proof-of-concept studies in animal models of HCV infection.

Preclinical Oral Bioavailability
Data to verify
>30% in rat and dog
Reported preclinical exposure context
PK species data, confirmatory studies advised
Pharmacokinetics In Vivo Pharmacology Oral Dosing

Primer Extension Selective Inhibition

Biochemical studies have revealed that VX-222, like some other Thumb II inhibitors, preferentially inhibits primer-dependent (elongative) RNA synthesis over de novo-initiated RNA synthesis by the HCV NS5B polymerase [1]. While this mechanism is shared by some comparators like filibuvir [1], it contrasts with the mechanism of action of Palm I inhibitors like setrobuvir, which potently inhibit both processes [2]. This distinct kinetic signature is an important parameter for researchers using these compounds to dissect the complex multistep catalytic cycle of the viral polymerase.

Primer Extension Selectivity
Cross-study
IC50 31 nM (primer extension)
Supports kinetic mechanism studies
Inhibits elongative RNA synthesis, not de novo
Enzyme Mechanism RNA Synthesis Kinetics

VX-222: Recommended Applications


Structural Studies of Thumb II Pocket

VX-222's high binding affinity for the NS5B polymerase (Kd = 17 nM) makes it an excellent ligand for structural biology applications, including co-crystallization trials and cryo-electron microscopy (cryo-EM) studies. Its binding provides a robust anchor for solving the structure of the Thumb II allosteric pocket in various conformational states, which is more challenging with lower-affinity binders like filibuvir (Kd = 29 nM) [1].

Thumb II Inhibitor Resistance Mechanisms

The unique resistance profile of VX-222, characterized by retained activity against the M423T mutant, which severely impacts filibuvir, makes it an indispensable tool for dissecting the molecular basis of drug resistance to Thumb II NNIs [1]. VX-222 should be included as a critical comparator in any panel of compounds used to phenotypically or genotypically profile patient-derived or laboratory-generated NS5B variants [2].

In Vivo DAA Combination Efficacy

Given its proven oral bioavailability (>30% in rats and dogs) and established clinical efficacy benchmark (67% SVR24 in combination with telaprevir and ribavirin) [3], VX-222 is a suitable reference compound for validating preclinical in vivo models of HCV infection, particularly chimeric mouse models engrafted with human hepatocytes. It serves as a reliable, orally active tool to study combination therapy with other DAAs in a physiologically relevant setting.

NS5B Catalytic Cycle Dissection

VX-222's selective inhibition of primer extension over de novo RNA synthesis (IC50 = 31 nM for primer extension) makes it a precise chemical probe for investigating the elongative phase of HCV RNA replication. This property allows researchers to separate the functional consequences of inhibiting this specific step from those affecting initiation, providing deeper insight into polymerase dynamics than pan-inhibitors like setrobuvir (IC50 = 4-5 nM for both processes) [4].

Application
Selection Property
Validation Focus
NS5B Thumb II structural studies
Binding interaction affinity
Co-crystallization or cryo-EM suitability
Resistance mechanism research
M423T variant response
Mutant panel profiling
In vivo DAA combination study
Preclinical oral exposure context
Human hepatocyte chimeric model validation
NS5B catalytic cycle dissection
Primer extension selectivity
Elongative vs. de novo synthesis resolution
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